Tert-butyl(3-iodopropyl)carbamic acid

Description

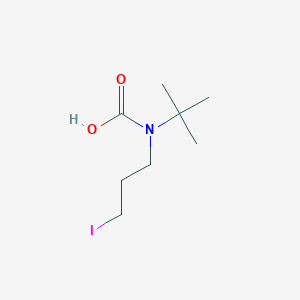

tert-Butyl(3-iodopropyl)carbamic acid is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a 3-iodopropylamine backbone. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the iodopropyl moiety offers reactivity for cross-coupling or nucleophilic substitution reactions.

Properties

IUPAC Name |

tert-butyl(3-iodopropyl)carbamic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16INO2/c1-8(2,3)10(7(11)12)6-4-5-9/h4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGRIMIKJBGSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCCI)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: Iodoalkyl (Target Compound): The iodine atom in this compound enables participation in Stille, Ullmann, or nucleophilic substitution reactions, distinguishing it from analogs with non-halogen substituents. Boronate Ester (): The dioxaborolane group facilitates Suzuki-Miyaura couplings, a property absent in the iodinated analog . Methacrylamido (): This group allows incorporation into polymers or hydrogels, contrasting with the iodoalkyl’s role in small-molecule synthesis .

Synthetic Methods :

- Analogs in were synthesized using Buchwald-Hartwig amination (e.g., coupling pyrrolo[2,3-d]pyrimidine derivatives with Boc-protected amines) . Similar methods could apply to the target compound, substituting iodopropylamine precursors.

Stability and Reactivity: The Boc group in all analogs provides acid-labile protection, ensuring compatibility with diverse reaction conditions. However, the iodine atom’s polarizability may increase susceptibility to hydrolysis compared to non-halogenated analogs.

Hazard Profiles :

Preparation Methods

Reaction Conditions

-

Starting Material : tert-Butyl(3-hydroxypropyl)carbamate (19.36 g, 110.5 mmol)

-

Reagents :

-

Triphenylphosphine (34.76 g, 132.6 mmol)

-

Iodine (excess, 1.5–2.0 equiv)

-

Imidazole (10.53 g, 154.7 mmol) as a base

-

-

Solvents : Diethyl ether and acetonitrile (1:1 ratio)

-

Temperature : 0°C to 20°C

-

Reaction Time : 2–4 hours

Procedure

-

Dissolve tert-butyl(3-hydroxypropyl)carbamate in diethyl ether.

-

Add PPh₃ and imidazole at 0°C, followed by iodine portionwise.

-

Stir the mixture at room temperature until completion (monitored by TLC).

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Key Data

-

Mechanistic Insight : The reaction proceeds via formation of a phosphonium iodide intermediate, followed by nucleophilic displacement of the hydroxyl group by iodide.

Mitsunobu Reaction: Alternative Iodination Strategy

While less common, the Mitsunobu reaction has been explored for stereospecific iodination, though yields are comparatively lower.

Reaction Conditions

-

Starting Material : tert-Butyl(3-hydroxypropyl)carbamate

-

Reagents :

-

Diethyl azodicarboxylate (DEAD, 1.2 equiv)

-

Iodine (1.5 equiv)

-

Triphenylphosphine (1.5 equiv)

-

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to 25°C

Procedure

-

Combine starting material, PPh₃, and iodine in THF at 0°C.

-

Add DEAD dropwise and stir for 12–24 hours.

-

Extract with dichloromethane, wash with Na₂S₂O₃, and purify via silica gel chromatography.

Key Data

Green Synthesis: Copper-Nanoparticle-Catalyzed Protection-Iodination

A solvent-free, catalytic approach utilizes copper nanoparticles for sequential Boc protection and iodination.

Reaction Conditions

-

Starting Material : 3-Amino-1-propanol

-

Reagents :

-

(Boc)₂O (1.1 equiv)

-

NaI (2.0 equiv)

-

Cu nanoparticles (5 mol%)

-

-

Solvent : None (neat conditions)

-

Temperature : 25°C

-

Reaction Time : 3 hours

Procedure

-

Mix 3-amino-1-propanol with (Boc)₂O and Cu nanoparticles.

-

Add NaI and stir at room temperature.

-

Filter the catalyst, extract with ethyl acetate, and concentrate.

Key Data

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Appel Reaction | 70–85% | Mild, room temp | High yield, scalable | Uses toxic PPh₃ and I₂ |

| Mitsunobu | 50–60% | Low temp | Stereospecific | Low yield, expensive reagents |

| Green Synthesis | 88% | Solvent-free | Eco-friendly, recyclable catalyst | Requires specialized Cu nanoparticles |

Spectroscopic Characterization

Successful synthesis is confirmed by:

Applications and Derivatives

The iodide group enables diverse transformations:

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl(3-iodopropyl)carbamic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves reacting tert-butyl chloroformate with 3-iodopropylamine in the presence of a base like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane (DCM) or acetonitrile are recommended for improved solubility and reaction kinetics . Key parameters include maintaining a temperature range of 0–25°C and a pH of 8–9 to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires stoichiometric control (1:1.1 molar ratio of amine to chloroformate) and inert atmosphere conditions .

Q. What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural features, such as the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR). Infrared (IR) spectroscopy confirms the carbamate C=O stretch (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) assesses purity, while mass spectrometry (MS) verifies molecular weight ([M+H]+ expected at ~314 g/mol). Cross-reference with PubChem data for validation .

Q. How to troubleshoot low yields during the synthesis of this compound?

- Methodological Answer : Common issues include incomplete amine deprotonation (ensure excess base), hydrolysis of tert-butyl chloroformate (use anhydrous solvents), or iodine-mediated side reactions (add antioxidants like BHT). Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.5 in 3:7 ethyl acetate/hexane). If starting material persists, extend reaction time to 12–24 hours .

Advanced Research Questions

Q. How does the iodine atom influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The C–I bond facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Optimize conditions using Pd(PPh₃)₄ (5 mol%), Na₂CO₃ base, and DMF/H₂O solvent at 80–100°C. Monitor iodine displacement via ¹H NMR (disappearance of the CH₂–I proton at δ ~3.1 ppm). Competing carbamate hydrolysis can occur under basic conditions; use milder bases (K₂CO₃) or lower temperatures to preserve the carbamate group .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

- Methodological Answer : Decomposition arises from light-induced C–I bond cleavage or carbamate hydrolysis. Store in amber vials at –20°C under argon. Add molecular sieves (3Å) to absorb moisture. For long-term stability, lyophilize the compound and store as a solid. Periodic HPLC analysis (e.g., every 3 months) monitors degradation (e.g., free amine formation at Rt ~2.5 min) .

Q. What are the challenges in achieving regioselective modifications of this compound, and how can they be addressed?

- Methodological Answer : Competing reactivity at the carbamate vs. iodine requires selective protection. For example, Pd-catalyzed cross-coupling selectively targets the C–I bond without cleaving the carbamate. Alternatively, transient protection of the carbamate with TMSCl enables iodine-specific reactions. Confirm selectivity via 2D NMR (HSQC, HMBC) to map bond transformations .

Q. How do solvent polarity and temperature affect the solubility and reaction kinetics of this compound?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DCM, THF) due to dipole interactions with the carbamate. Kinetic studies show reaction rates double in DCM compared to THF. Elevated temperatures (40–50°C) improve dissolution but risk tert-butyl group cleavage; use microwave-assisted synthesis for controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.